molecular formula C25H30N2O2 B4200042 4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide

4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide

Cat. No.: B4200042
M. Wt: 390.5 g/mol
InChI Key: FGTXBMCRCSIVBQ-UHFFFAOYSA-N
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Description

4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide is an organic compound with a complex structure that includes an ethyl group, a methyl group, a phenyl group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide typically involves multiple steps, including Friedel-Crafts acylation, reduction, and coupling reactions. The process begins with the acylation of a benzene derivative, followed by the reduction of the acyl group to an alkane. The final step involves the coupling of the resulting intermediate with a pyridinyl derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and pyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as anti-inflammatory or neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide: shares structural similarities with other benzamide derivatives and pyridinyl compounds.

    N-{2-methyl-1-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]propyl}benzamide: Lacks the ethyl group.

    4-ethyl-N-{2-methyl-1-[(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)carbonyl]propyl}aniline: Contains an aniline group instead of a benzamide group.

Uniqueness

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties. The presence of both ethyl and pyridinyl groups enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-4-19-10-12-22(13-11-19)24(28)26-23(18(2)3)25(29)27-16-14-21(15-17-27)20-8-6-5-7-9-20/h5-14,18,23H,4,15-17H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTXBMCRCSIVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)N2CCC(=CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide
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4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide
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4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide
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4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide
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4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide
Reactant of Route 6
4-ethyl-N-[3-methyl-1-oxo-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)butan-2-yl]benzamide

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